molecular formula C6H8N4 B1526748 3a,7a-Dihydro-1H-benzotriazol-4-ylamine CAS No. 1160995-17-4

3a,7a-Dihydro-1H-benzotriazol-4-ylamine

Cat. No.: B1526748
CAS No.: 1160995-17-4
M. Wt: 136.15 g/mol
InChI Key: FGKFYLPCAZICSN-UHFFFAOYSA-N
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Description

3a,7a-Dihydro-1H-benzotriazol-4-ylamine is a chemical compound with the molecular formula C6H8N4. It belongs to the class of benzotriazole derivatives, which are known for their versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science . This compound is characterized by its unique triazole ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole, which is then further reduced to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3a,7a-Dihydro-1H-benzotriazol-4-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 3a,7a-Dihydro-1H-benzotriazol-4-ylamine involves its interaction with various molecular targets and pathways. The triazole ring structure allows it to form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt biological processes. Additionally, the compound can interact with nucleic acids and proteins, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,7a-Dihydro-1H-benzotriazol-4-ylamine stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3a,7a-dihydro-1H-benzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3,5-6H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKFYLPCAZICSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(=C1)N)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288590
Record name 3a,7a-Dihydro-1H-benzotriazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160995-17-4
Record name 3a,7a-Dihydro-1H-benzotriazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160995-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,7a-Dihydro-1H-benzotriazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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